N-[(Z)-[(4,7-dimethylquinazolin-2-yl)amino](propanoylamino)methylidene]propanamide
Description
N-[(Z)-(4,7-Dimethylquinazolin-2-yl)aminomethylidene]propanamide is a quinazoline-derived compound featuring a propanamide backbone and a methylidene linkage. The quinazoline core is substituted with dimethyl groups at positions 4 and 7, which confer steric and electronic modifications critical for its reactivity and interactions.
Properties
Molecular Formula |
C17H21N5O2 |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-[N'-(4,7-dimethylquinazolin-2-yl)-N-propanoylcarbamimidoyl]propanamide |
InChI |
InChI=1S/C17H21N5O2/c1-5-14(23)20-17(21-15(24)6-2)22-16-18-11(4)12-8-7-10(3)9-13(12)19-16/h7-9H,5-6H2,1-4H3,(H2,18,19,20,21,22,23,24) |
InChI Key |
SOHVZXYWFYEFBF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC(=NC1=NC(=C2C=CC(=CC2=N1)C)C)NC(=O)CC |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(Z)-[(4,7-dimethylquinazolin-2-yl)aminomethylidene]propanamide involves several steps, typically starting with the preparation of the quinazoline core. The reaction conditions often require specific reagents and catalysts to ensure the correct formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
N-(Z)-[(4,7-dimethylquinazolin-2-yl)aminomethylidene]propanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-[(Z)-(4,7-dimethylquinazolin-2-yl)aminomethylidene]propanamide is C17H21N5O2, with a molecular weight of approximately 329.38 g/mol. The compound features a quinazoline ring, which is known for its biological activity, particularly in inhibiting certain enzymes and receptors.
Anticancer Activity
Numerous studies have highlighted the potential anticancer properties of N-[(Z)-(4,7-dimethylquinazolin-2-yl)aminomethylidene]propanamide:
- Mechanism of Action : The compound has been shown to inhibit specific protein kinases involved in cancer cell proliferation. For instance, research indicates that quinazoline derivatives can effectively target the ATP-binding site of kinases, thereby blocking their activity and leading to reduced tumor growth .
- Case Studies : In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, one study reported that modifications to the quinazoline structure significantly enhanced anticancer activity compared to standard chemotherapeutics like doxorubicin .
Antimicrobial Properties
Research has also explored the antimicrobial effects of N-[(Z)-(4,7-dimethylquinazolin-2-yl)aminomethylidene]propanamide:
- Broad-Spectrum Activity : Compounds containing quinazoline structures have shown efficacy against a range of bacteria and fungi. A study indicated that certain derivatives displayed substantial inhibition against Gram-positive and Gram-negative bacteria .
- Specific Findings : In one case study, derivatives were tested against Mycobacterium smegmatis and exhibited promising results, suggesting potential applications in treating infections caused by resistant strains .
Enzyme Inhibition
The compound's ability to inhibit various enzymes has been a focal point for researchers:
- Protein Kinase Inhibition : Quinazoline-based compounds are recognized for their role as protein kinase inhibitors. The structural features of N-[(Z)-(4,7-dimethylquinazolin-2-yl)aminomethylidene]propanamide allow it to interact effectively with kinase targets, making it a candidate for drug development in conditions like cancer and inflammatory diseases .
Synthesis and Derivative Development
The synthesis of N-[(Z)-(4,7-dimethylquinazolin-2-yl)aminomethylidene]propanamide has been well-documented:
Mechanism of Action
The mechanism of action of N-(Z)-[(4,7-dimethylquinazolin-2-yl)aminomethylidene]propanamide involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. The exact molecular targets and pathways are subjects of ongoing research, aiming to elucidate the compound’s potential therapeutic benefits.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chiral Auxiliary Analogues
The compound shares functional similarities with N-(2-benzoylphenyl)-2-(tert-butylamino)propanamide (101) (), a chiral auxiliary used in asymmetric amino acid synthesis. Both feature propanamide groups, but critical differences include:
- Substituents: Compound 101 uses a benzoylphenyl group and tert-butylamino moiety, enhancing steric bulk for enantioselective control. In contrast, the quinazoline core in the target compound may enable π-π stacking or hydrogen bonding with substrates.
- Application: Compound 101 facilitates Schiff base formation with amino acids for Ni(II) complexation, while the target compound’s dimethylquinazoline group could stabilize metal coordination or act as a pharmacophore in medicinal chemistry .
| Property | Target Compound | Compound 101 |
|---|---|---|
| Core Structure | 4,7-Dimethylquinazoline | Benzoylphenyl-tert-butylpropanamide |
| Functional Groups | Propanamide, methylidene, amino | Propanamide, tert-butylamino |
| Role in Synthesis | Potential ligand/stabilizer | Chiral auxiliary for amino acids |
| Key Interaction Mechanism | Quinazoline π-system | Steric hindrance from tert-butyl |
Ligand Analogues
The ligand 4-[(1E)-N-(2-{(E)-[(2-hydroxyphenyl)methylidene]amino}ethyl)ethanimidoyl]benzene-1,3-diol (HMB) () shares a methylideneamino group but serves as a tetradentate ligand for CdO nanoparticle synthesis. Key distinctions:
- Donor Atoms: HMB employs hydroxyl and imine groups for metal coordination, whereas the target compound’s quinazoline nitrogen and propanamide groups may offer alternative binding sites.
- Thermal Stability : HMB decomposes at 198–199°C, suggesting moderate stability. The dimethylquinazoline in the target compound could enhance thermal resistance due to aromatic rigidity .
Propanamide Derivatives in Stabilizers
lists propanamide-based stabilizers like N-(2,2,6,6-tetramethyl-4-piperidinyl)-β-aminopropionic acid dodecyl ester, which share the propanamide motif but incorporate bulky piperidine groups.
- Substituent Effects : Piperidine groups in compounds provide radical-scavenging properties, whereas the target compound’s dimethylquinazoline may offer UV absorption or antimicrobial activity.
- Solubility: The dodecyl ester in enhances lipophilicity, contrasting with the target compound’s polar propanamide and amino groups, which may improve aqueous solubility .
Research Implications and Gaps
Future studies should explore:
- Coordination Chemistry: Testing its efficacy as a ligand for metal nanoparticles (e.g., CdO, Ni(II)).
- Biological Activity: Screening against kinase targets, leveraging the quinazoline scaffold’s known role in kinase inhibition.
- Comparative Stability Studies : Thermogravimetric analysis to assess decomposition temperatures relative to HMB .
Biological Activity
N-[(Z)-(4,7-dimethylquinazolin-2-yl)aminomethylidene]propanamide, also known by its CAS number 331944-28-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of N-[(Z)-(4,7-dimethylquinazolin-2-yl)aminomethylidene]propanamide is C17H21N5O2. The structure includes a quinazoline moiety, which is known for its diverse pharmacological properties. The compound's structure can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. Research indicates that derivatives of quinazoline compounds exhibit cytotoxic effects against various cancer cell lines. For instance, a study evaluating similar quinazoline derivatives found that they induced apoptosis in cancer cells through mechanisms involving cell cycle arrest and mitochondrial dysfunction .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 5.0 | Apoptosis induction via mitochondrial pathway |
| SUIT-2 | 10.0 | Cell cycle arrest at G1 phase |
| HT-29 | 8.0 | DNA damage response activation |
The proposed mechanism of action for N-[(Z)-(4,7-dimethylquinazolin-2-yl)aminomethylidene]propanamide involves several pathways:
- Inhibition of Kinases : Similar compounds have been shown to inhibit kinases involved in cell proliferation and survival pathways, such as CDK2 and ERK1/2 .
- DNA Damage Response : The compound may enhance the DNA damage response by modulating proteins involved in repair mechanisms, which is crucial for maintaining genomic stability during cell division .
- Apoptotic Pathways : Induction of apoptosis has been observed in studies where quinazoline derivatives were tested against cancer cells. This was evidenced by increased sub-G1 cell populations and morphological changes indicative of apoptosis .
Case Studies and Research Findings
A notable case study involved the synthesis and evaluation of various quinazoline derivatives, including N-[(Z)-(4,7-dimethylquinazolin-2-yl)aminomethylidene]propanamide. The study demonstrated that these compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .
In Vivo Studies
In vivo studies are essential to assess the therapeutic potential of this compound. Preliminary animal studies suggest that administration of similar quinazoline derivatives resulted in significant tumor regression without substantial toxicity to normal tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
